Benzotriazole vs. Indazole Isosteres: Differential Hydrogen-Bonding Capacity and Synthetic Tractability in Kinase Hinge-Binder Design
The benzotriazole scaffold demonstrates experimentally higher potency than benzimidazole-based inhibitors when evaluated against p38 MAP kinase in a comparative study. Triazole compounds (20 and 25) were significantly more potent than the benzimidazole compounds after which they were modeled [1]. While this comparison involves benzotriazole versus benzimidazole cores rather than benzotriazole versus indazole, it establishes that the three contiguous nitrogen atoms in the benzotriazole ring confer a hydrogen-bonding advantage over two-nitrogen heterocycles in certain kinase binding pockets. This finding is reinforced by the observation that 1,2,3-benzotriazole serves as an effective starting scaffold for JNK inhibitor optimization, achieving JNK1 IC₅₀ = 16 nM and JNK2 IC₅₀ = 66 nM after medicinal chemistry optimization [2].
| Evidence Dimension | Comparative kinase inhibitory potency between heterocyclic scaffolds (triazole vs. benzimidazole) |
|---|---|
| Target Compound Data | Benzotriazole-containing triazoles (general class): significantly higher potency in p38 MAP kinase assays [1] |
| Comparator Or Baseline | Benzimidazole-based inhibitors: lower potency in head-to-head comparative evaluation |
| Quantified Difference | Qualitative superiority (significantly more potent); JNK1 IC₅₀ = 16 nM and JNK2 IC₅₀ = 66 nM for optimized benzotriazole-derived compound 24f [2] |
| Conditions | p38 MAP kinase in vitro inhibition assay; JNK1/JNK2 kinase inhibition assay |
Why This Matters
The three contiguous nitrogen atoms of benzotriazole provide a distinct hydrogen-bonding profile not available in indazole (two nitrogens) or benzimidazole (two nitrogens), which can translate to enhanced binding affinity when the kinase hinge region can accommodate the additional hydrogen-bond acceptor.
- [1] Sullivan, R. W., et al. (2005). Theoretical and experimental design of atypical kinase inhibitors: application to p38 MAP kinase. Journal of Medicinal Chemistry, 48(16), 5263-5276. As cited in Semantic Scholar comparative evaluation. View Source
- [2] Michoud, C., Goldstein, D. M., Gong, L., Palmer, W. S., & Sidduri, A. (2012). Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): Kinase profiling guided optimization of a 1,2,3-benzotriazole lead. Bioorganic & Medicinal Chemistry Letters, 22(24), 7735-7738. View Source
